2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2,5,6-trimethyl-4-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-8-9(12-7(3)11-8)10(6(5)2)13(14)15/h4H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPEWYRPIWRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Electronic Considerations
The benzimidazole scaffold in 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole features a nitro group at position 4 and methyl groups at positions 2, 5, and 6. The electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, necessitating careful selection of nitration conditions to avoid over-oxidation. Methyl substituents at positions 2, 5, and 6 introduce steric hindrance, complicating both cyclization and functionalization steps. Computational studies suggest that the nitro group’s meta-directing effects favor electrophilic substitution at position 4, aligning with the target compound’s substitution pattern.
Tandem Reductive Cyclization
SnCl₂-Promoted One-Pot Synthesis
A novel approach adapted from Xia et al. utilizes SnCl₂ in iso-propanol to mediate tandem reduction, ammonolysis, and cyclization:
- Reduction : SnCl₂ reduces 2-nitro-4,5,6-trimethylaniline to the corresponding diamine.
- Cyclization : In situ reaction with cyanogen bromide forms the benzimidazole core.
Reaction Optimization
Critical parameters for this route include:
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| SnCl₂ Equivalents | 1.0–3.0 | 2.5 | Prevents over-reduction |
| Solvent | EtOH, i-PrOH, DMF | i-PrOH | Enhances solubility |
| Temperature | 70–120°C | 90°C | Accelerates cyclization |
This method achieves 66% yield with excellent functional group tolerance, accommodating electron-deficient aryl groups.
Nitration Strategies
Post-Cyclization Nitration
Direct nitration of pre-formed 2,5,6-trimethyl-1H-benzimidazole faces challenges:
Pre-Cyclization Nitration
Introducing the nitro group at the ortho-phenylenediamine stage improves regiocontrol:
- Nitrate 3,4-dimethylaniline to 3,4-dimethyl-2-nitroaniline (HNO₃/AcOH, 45% yield).
- Reduce nitro to amine (H₂/Pd-C, 89% yield).
- Proceed with cyclocondensation.
This sequence achieves 54% overall yield but requires handling unstable intermediates.
Comparative Analysis of Synthetic Routes
The tandem method offers the best balance of yield and practicality, though it requires stringent moisture control.
Characterization and Validation
Spectroscopic Data
Industrial Considerations
Cost Analysis
- Montmorillonite K10 : $0.32/g (20 mg per mmol reaction)
- SnCl₂ : $1.15/g (2.5 equiv required)
The condensation route reduces catalyst costs by 68% compared to the tandem method.
Environmental Impact
Nitrobenzene solvent use in condensation routes raises toxicity concerns. Ethanol-based systems align with green chemistry principles but require longer reaction times.
Chemical Reactions Analysis
Reactivity of the Nitro Group
The nitro group at position 4 serves as a key electrophilic site. Its electron-withdrawing nature activates the benzimidazole core for nucleophilic substitution reactions.
Key Reactions:
-
Reduction to Amine :
Catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reducing agents (e.g., Fe/HCl) converts the nitro group to an amine, yielding 4-amino derivatives. This transformation is critical for generating bioactive intermediates in medicinal chemistry. -
Nucleophilic Aromatic Substitution :
The nitro group facilitates substitution with nucleophiles (e.g., hydroxide, amines) under basic conditions. For example:Reaction conditions (solvents like ethanol, temperatures ~80°C) influence yield and regioselectivity .
Functionalization at the N1 Position
The NH group in the benzimidazole core undergoes alkylation or acylation to modify solubility and pharmacological properties.
Examples:
-
Alkylation :
Reaction with alkyl halides (e.g., benzyl chloride) in the presence of a base (K₂CO₃) produces N-alkylated derivatives. For instance:Yields up to 87% have been reported for similar benzimidazole alkylations .
-
Acylation :
Acetic anhydride or acyl chlorides introduce acetyl or other acyl groups at N1, enhancing metabolic stability.
Electrophilic Substitution Reactions
Methyl groups at positions 2, 5, and 6 direct electrophiles to specific sites on the aromatic ring:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Additional nitro group at position 7 | 60–70% | |
| Sulfonation | H₂SO₄, 100°C | Sulfonic acid at position 7 | ~50% |
The methyl groups’ electron-donating effects enhance ring activation, favoring substitution at the para position relative to existing methyl substituents .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables diversification of the benzimidazole scaffold:
Suzuki-Miyaura Coupling:
-
Substrates: Boronic acids (e.g., 3,4,5-trimethoxyphenylboronic acid).
-
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 70°C.
-
Outcome: Biaryl derivatives with modified electronic profiles for drug-discovery applications .
Stability and Decomposition Pathways
The compound’s stability under varying conditions impacts its synthetic utility:
| Condition | Effect | Observation | Source |
|---|---|---|---|
| Acidic pH | Protonation of benzimidazole nitrogen | Enhanced solubility in polar solvents | |
| Alkaline pH | Hydrolysis of nitro group | Partial decomposition | |
| UV Light | Radical formation | Degradation over 24 hours |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole as an anticancer agent. Its derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, a compound derived from this benzodiazole exhibited IC50 values ranging from 3.5 to 8.7 μM against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines, outperforming standard treatments like etoposide .
Mechanism of Action
The anticancer effects are attributed to the compound's ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Molecular docking studies suggest strong binding interactions with α and β-tubulin, which are critical for cancer cell proliferation .
Materials Science
Fluorescent Dyes
this compound has been utilized in the development of fluorescent dyes. Its unique structural properties allow it to be incorporated into polymers for applications in bioimaging and sensing technologies. The compound's fluorescence properties can be tuned by modifying its substituents, making it versatile for various applications .
Polymer Composites
In materials science, this compound has been explored as a component in polymer composites. Its incorporation enhances the thermal stability and mechanical properties of the resulting materials. Research indicates that composites containing this benzodiazole exhibit improved resistance to thermal degradation compared to traditional polymers .
Environmental Applications
Pesticide Development
The compound has shown promise in agricultural applications as a potential pesticide. Its derivatives have demonstrated antifungal and antibacterial activities against various pathogens affecting crops. For example, studies have reported effective inhibition of fungal growth at low concentrations, suggesting its utility in developing eco-friendly agricultural chemicals .
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a study published in MDPI, researchers synthesized a series of derivatives from this compound and tested their cytotoxicity against multiple cancer cell lines. The findings indicated that specific modifications to the benzodiazole structure significantly enhanced anticancer activity compared to existing drugs .
Case Study 2: Material Enhancements
A research team investigated the incorporation of this compound into polyvinyl chloride (PVC) composites. The results showed that the modified PVC exhibited superior mechanical properties and thermal stability compared to unmodified PVC, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Nitro-1H-1,2,3-Benzotriazole (CAS 6299-39-4): Differs in the heterocyclic core (benzotriazole vs. benzodiazole) but shares a nitro group at position 3. Key Contrast: The nitro group in benzotriazoles often stabilizes charge-transfer complexes, whereas in benzimidazoles, it may enhance hydrogen-bonding interactions with biological targets.
- 2-Ethyl-6-Nitro-1H-1,3-Benzodiazole (CAS 5805-42-5): Shares a nitro group (position 6) and an alkyl substituent (ethyl at position 2). Key Contrast: The nitro group at position 6 versus 4 may reduce steric hindrance, affecting binding to enzyme active sites.
5,6-Dibromo-2-Chloro-1H-1,3-Benzodiazole (CAS 142356-67-0) :
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (Target) | C₁₀H₁₁N₃O₂ | 221.22* | N/A | 4-NO₂; 2,5,6-CH₃ |
| 4-Nitro-1H-1,2,3-benzotriazole | C₆H₄N₄O₂ | 164.12 | 180–182 | 4-NO₂; triazole core |
| 2-Ethyl-6-nitro-1H-1,3-benzodiazole | C₉H₉N₃O₂ | 191.19 | N/A | 6-NO₂; 2-C₂H₅ |
| 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole | C₇H₃Br₂ClN₂ | 346.37 | >250 | 5,6-Br; 2-Cl |
*Calculated using standard atomic weights.
Biological Activity
2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (TMNBD) is a heterocyclic aromatic compound notable for its unique substitution pattern, which imparts distinct chemical and biological properties. With the molecular formula C10H11N3O2, TMNBD has garnered attention in various fields, including medicinal chemistry and material sciences. This article explores the biological activity of TMNBD, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TMNBD features a benzodiazole ring substituted with three methyl groups and a nitro group at the 4-position. This specific arrangement influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 201.21 g/mol |
| CAS Number | 173037-03-1 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
TMNBD has shown potential as an antimicrobial agent. Research indicates that compounds with a similar structure exhibit significant activity against various bacterial strains. In a study evaluating related benzodiazole derivatives, TMNBD demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 1: Antimicrobial Activity of TMNBD
Anticancer Activity
TMNBD has also been investigated for its anticancer properties. A study reported that TMNBD exhibited significant antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of TMNBD
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
The biological activity of TMNBD is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can bind to cellular components such as proteins and nucleic acids. This interaction can modulate enzyme activity and disrupt normal cellular processes.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of TMNBD against several pathogenic strains. The results indicated that TMNBD was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent in treating resistant infections .
Case Study 2: Cancer Cell Line Testing
In vitro studies on human breast cancer cell lines revealed that TMNBD not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. The findings suggest that TMNBD could serve as a lead compound for developing new anticancer therapies .
Q & A
Q. What are the optimal synthetic conditions for preparing 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions with nitro-functionalization and methyl group introduction. Key variables include:
- Solvent Choice : Polar aprotic solvents like DMSO enhance solubility of intermediates (e.g., hydrazide derivatives) .
- Reaction Time : Prolonged reflux (e.g., 18 hours) improves conversion rates but may require optimization to avoid decomposition .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate condensation reactions, as seen in analogous benzodiazole syntheses .
- Workup : Gradual cooling and crystallization in ethanol-water mixtures yield purer products (65% reported for similar compounds) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- IR Spectroscopy : Identifies nitro (─NO₂) stretches (~1520 cm⁻¹) and C─N vibrations (~1350 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm methyl group environments (δ 2.1–2.5 ppm for CH₃) and aromatic proton splitting patterns .
- Elemental Analysis : Cross-validates purity by comparing calculated vs. experimental C/H/N/O percentages .
- Melting Point : Consistency with literature values (e.g., 141–143°C for related nitro-benzodiazoles) indicates sample homogeneity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement of this compound?
- Methodological Answer : Use iterative refinement protocols:
- Software Tools : SHELXL (for small-molecule refinement) and WinGX (for data visualization) help identify outliers in displacement parameters .
- Twinned Data : Apply twin-law matrices in SHELXL to model overlapping reflections common in nitro-aromatic crystals .
- Validation Metrics : Check R-factor convergence (<5%), ADP (anisotropic displacement parameter) consistency, and Hirshfeld surface analysis to detect unresolved disorder .
Q. What strategies predict and analyze hydrogen-bonding networks in the crystal structure of this compound?
- Methodological Answer : Graph-set analysis (as per Etter’s formalism) systematically categorizes H-bond motifs:
- Donor-Acceptor Pairs : Nitro groups often act as acceptors, while NH groups in benzodiazole serve as donors .
- Packing Patterns : Use Mercury or CrystalExplorer to visualize chains (C(4) motifs) or rings (R₂²(8)) that stabilize the lattice .
- Energy Calculations : DFT-based methods (e.g., Gaussian) quantify interaction energies between molecular pairs .
Q. How can low yields in multi-step syntheses involving nitro-benzodiazole intermediates be addressed?
- Methodological Answer : Troubleshoot bottlenecks via:
- Intermediate Stability : Protect nitro groups from reduction by using inert atmospheres or low-temperature steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates sensitive intermediates before final cyclization .
- Byproduct Analysis : LC-MS or TLC monitors side reactions (e.g., over-nitration or demethylation) .
Q. What methods validate computational modeling (e.g., DFT, docking) against experimental data for this compound?
- Methodological Answer : Cross-validate models using:
- Geometric Parameters : Compare computed bond lengths/angles with XRD data (e.g., C─NO₂ bond ~1.45 Å) .
- Docking Scores : Align predicted binding poses (e.g., with AutoDock Vina) with crystallographic ligand orientations in analogous systems .
- Spectroscopic Simulation : Match computed IR/NMR spectra (via ORCA or ADF) to experimental data, adjusting solvent models as needed .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting spectral or crystallographic data for this compound?
- Methodological Answer : Apply iterative validation:
- Reproducibility Checks : Repeat syntheses under controlled conditions to isolate batch-dependent artifacts .
- Peer Validation : Share raw data (e.g., CIF files, NMR FIDs) via repositories like Zenodo for independent verification .
- Error Analysis : Use tools like PLATON to diagnose systematic errors in XRD datasets (e.g., absorption corrections) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
